Rodocaine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38821-80-6 |
|---|---|
Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(2-chloro-6-methylphenyl)propanamide |
InChI |
InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22)/t14-,16+/m1/s1 |
InChI Key |
ICLIXBRUSBYXEV-ZBFHGGJFSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3 |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3 |
Appearance |
Solid powder |
Other CAS No. |
39489-97-9 39489-99-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R 22700 rodocaine rodocaine, (trans)-(+)-isomer rodocaine, (trans)-(+-)-isomer rodocaine, (trans)-(-)-isomer rodocaine, hydrochloride, (trans)-isomer rodocaine, monohydrochloride, (cis)-isomer trans-6-chloro-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta(b)pyridine-1-propiono-o- toluidide |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Stereoselective Approaches to Rodocaine
Retrosynthetic Analysis of the Rodocaine Chemical Scaffold
Retrosynthetic analysis of this compound would likely identify the octahydrocyclopenta[b]pyridine core and the attached propanamide chain as key disconnections. The octahydrocyclopenta[b]pyridine system itself can be envisioned as arising from the cyclization of a precursor containing both the cyclopentane (B165970) and the nitrogen-containing ring. The propanamide chain, with its 2-chloro-6-methylphenyl substituent, could be attached through amide bond formation.
Development of Classical Synthetic Pathways for this compound
Classical approaches to this compound synthesis often involve multi-step sequences to build the complex ring system.
Historical Perspective of Initial Synthetic Routes
Early synthetic routes to this compound are described in patents such as U.S. Patent No. 3,679,686 to Hermans et al. epo.orgepo.org. These initial methods laid the groundwork for accessing the this compound core structure.
Multistep Synthesis Involving Octahydropyrindine Intermediates
One classical synthesis of this compound starts with the preparation of an octahydropyrindene intermediate theswissbay.ch. This route involves the conjugate addition of the enolate from cyclopentanone (B42830) to acrylonitrile, yielding a cyanoketone (B1222219) theswissbay.ch. The carbonyl group is then protected as its ethylene (B1197577) ketal, and the nitrile is reduced to the corresponding primary amine theswissbay.ch. Acid-catalyzed deketalization leads to a transient aminoketone, which undergoes spontaneous cyclization to form an imine theswissbay.ch. A dissolving metal reduction of this imine provides the octahydropyrindine core theswissbay.ch. The propanamide side chain is then introduced to complete the synthesis of this compound theswissbay.ch.
Contemporary and Advanced Synthetic Strategies for this compound and its Analogues
More recent synthetic efforts have focused on developing stereoselective routes to this compound and its analogues, aiming for better control over the stereochemistry of the octahydrocyclopenta[b]pyridine core.
Enantioselective Synthesis via Key Catalytic Reactions (e.g., Corey-Seebach Reactions)
Enantioselective synthesis of this compound has been achieved through modern catalytic methods. One such approach involves the use of enantioselective hydroazidation in a key step. A method developed by Meyer et al. in 2017 utilized the Corey-Seebach reaction in their enantioselective synthesis of this compound nih.govresearchgate.netnih.gov. The Corey-Seebach reaction is a method for the nucleophilic acylation of carbonyl carbon atoms through an umpolung strategy, typically involving the formation and alkylation of a lithiated dithiane intermediate jk-sci.com. This strategy can be applied to access complex molecular frameworks jk-sci.com. Another enantioselective synthesis of (+)-Rodocaine has been described using a one-pot procedure for the enantioselective hydroazidation of non-activated trisubstituted alkenes nih.govdntb.gov.uaresearchgate.net.
Diastereoselective Access to Cyclopentylamine-Based this compound Structures
Diastereoselective approaches have been developed to access the trans-2-substituted cyclopentylamine (B150401) structures that are related to the this compound core. A highly diastereoselective synthesis of trans-2-substituted cyclopentylamines was achieved via a tandem hydrozirconation/Lewis acid-mediated cyclization sequence applied to butenyl oxazolidines acs.orgnih.govacs.orgresearchgate.net. This method allowed for the preparation of diversely substituted cyclopentylamines, which are useful synthetic intermediates and were utilized in the synthesis of (±)-Rodocaine acs.orgnih.govacs.orgresearchgate.net.
Strategies for Constructing the Core Pyrindine Ring System
The core structure of this compound is the octahydrocyclopenta[b]pyridine ring system. ontosight.ai The construction of such bicyclic systems often requires specific cyclization strategies. While general methods for synthesizing pyridine (B92270) rings are well-documented, including [2+2+2] cycloaddition reactions, Hantzsch synthesis, and condensations of aldehydes/ketones with ammonia (B1221849) acsgcipr.orgrsc.orgslideshare.netresearchgate.netjchemrev.combeilstein-journals.orgresearchgate.net, the specific strategies for forming the cyclopenta[b]pyridine core of this compound involve the fusion of a five-membered ring to a nitrogen-containing six-membered ring. The diastereoselective synthesis route involving a Lewis acid-mediated cyclization sequence applied to butenyl oxazolidines is one example of a strategy employed for constructing a key part of this bicyclic system. nih.gov
Formation of Acid-Addition Salts of this compound
This compound, possessing an amine functional group, can readily form acid-addition salts. britannica.comyoutube.comspectroscopyonline.com This is a characteristic reaction of amines, where a hydrogen ion (H⁺) from an acid adds to the nitrogen atom, forming a positively charged ammonium (B1175870) ion. britannica.comyoutube.comspectroscopyonline.com The resulting positive charge is balanced by the anion of the acid. spectroscopyonline.com
Pharmaceutically acceptable acid-addition salts of this compound can be prepared by reacting the this compound free base with the desired acid. epo.orgncats.io This process is generally known in the art of chemical synthesis. epo.org Examples of acids that can be used to form such salts include hydrochloric, hydrobromic, hydroiodic, perchloric, sulfuric, and nitric acids. epo.org The formation of amine salts is often utilized to improve properties such as water solubility, which can be beneficial for pharmaceutical applications. spectroscopyonline.comoxfordreference.com Salt formation can be achieved by dissolving the organic base in a solvent and adding the acid, potentially leading to precipitation of the salt. researchgate.net Alternatively, solid-phase gas-phase reactions exposing the solid organic base to a gaseous acid can also yield acid addition salts in high purity. google.com
Optimization of Synthetic Yields and Stereochemical Purity in this compound Production
Optimization of synthetic yields and stereochemical purity is crucial in the production of pharmaceutical compounds like this compound. Achieving high yields minimizes waste and improves efficiency. pharmafeatures.comnih.gov Stereochemical purity is particularly important for chiral molecules, as different stereoisomers can have different biological activities. This compound contains defined stereocenters and can exist as different stereoisomers, including a trans-(+)-isomer. nih.govncats.io
Research findings indicate that optimizing reaction conditions, such as temperature, solvent, and catalyst, can significantly impact yields and stereoselectivity. For instance, in the synthesis of related compounds, optimization studies have involved evaluating various conditions for each synthetic step to achieve high-yielding transformations. nih.govosti.gov The diastereoselective synthesis of (±)-Rodocaine highlights the control of relative stereochemistry in the formation of the cyclopentylamine intermediate. nih.gov For the preparation of enantiomerically pure (+)-rodocaine, enantioselectivities up to 94:6 e.r. have been reported for intermediates, which could be further enhanced to 98:2 e.r. through purification by crystallization. dntb.gov.ua General strategies for achieving stereochemical purity in synthesis include the use of chiral auxiliaries or controlled reaction conditions. google.com Optimization efforts aim to identify conditions that favor the formation of the desired stereoisomer with high selectivity.
Data illustrating the impact of optimization on yield in related synthetic processes can be seen in studies where varying catalyst amounts, temperatures, and solvents led to notable differences in product yields. For example, in the optimization of a Suzuki cross-coupling reaction, changing the catalyst concentration and temperature resulted in yields ranging from 2% to 88%. scielo.org.mx
While specific comprehensive data tables detailing the optimization of every step solely for this compound synthesis were not extensively available in the search results, the principles and methods of optimizing yield and stereochemical purity observed in the synthesis of related complex organic molecules are applicable to this compound production. These include careful selection of reaction conditions, catalysts, and purification methods, as well as potential use of stereoselective reagents or chiral catalysts to control the formation of specific stereoisomers. dntb.gov.uarsc.orggoogle.com
Preclinical Pharmacological Investigations and Molecular Mechanistic Studies of Rodocaine
Elucidation of Rodocaine’s Molecular Mechanism of Action
The primary molecular mechanism through which this compound exerts its local anesthetic effects has been investigated in preclinical contexts.
Investigation of Ion Channel Modulation
Investigations into this compound's molecular mechanism of action have identified ion channel modulation as its core activity. This compound functions by blocking sodium channels located on nerve cells ontosight.aiontosight.ai. This blockade prevents the initiation and transmission of nerve impulses ontosight.aiontosight.ai. The interruption of these electrical signals leads to a localized loss of sensation, which is the basis of its utility as a local anesthetic ontosight.aiontosight.ai. This mechanism is characteristic of amino amide local anesthetics, which stabilize the neuronal membrane by inhibiting the ionic fluxes required for impulse conduction drugbank.com.
Ligand-Target Interaction Profiling in Preclinical Models
Ligand-target interaction profiling for this compound in preclinical models primarily focuses on its interaction with voltage-gated sodium channels. As a local anesthetic, its efficacy is directly linked to its ability to bind to and block these channels ontosight.aiontosight.ai. Preclinical assessments have included evaluating its effects in models relevant to its intended applications, such as studies on corneal sensitivity in rabbits in the context of ophthalmic anesthesia epo.org. While the interaction with sodium channels is well-established as the principal target interaction, detailed profiling across a broad spectrum of other potential ligand targets in preclinical models was not extensively described in the available information.
Exploration of Downstream Signaling Pathways (if applicable)
The primary mechanism of this compound involves the direct blockade of sodium channels, which inhibits the propagation of action potentials. While the cessation of nerve impulse transmission has significant downstream physiological consequences at the tissue and system level (e.g., loss of sensation), specific detailed studies explicitly exploring intracellular downstream signaling pathways activated or modulated by this compound binding itself were not prominently featured in the available preclinical research summaries. Research in this area would typically involve investigating intracellular signaling cascades that might be indirectly affected by altered ion flow or potential interactions with other cellular components, but such specific investigations for this compound were not detailed.
In Vitro Pharmacological Characterization of this compound
In vitro pharmacological characterization of this compound has focused on assessing its functional activity and target binding in controlled model systems.
Cellular Assays for Functional Activity
Cellular assays for evaluating the functional activity of local anesthetics like this compound typically involve measuring their ability to inhibit electrical activity in excitable cells, such as neurons. Given its mechanism, electrophysiological techniques, such as patch clamp assays, would be the standard approach to quantify the blockade of sodium currents in isolated cells or neuronal preparations moleculardevices.commetrionbiosciences.com. These assays can provide data on the potency and voltage-dependence of this compound's sodium channel blockade. While the available information confirms this mechanism, specific detailed data tables from such cellular functional assays for this compound were not provided in the search results. Such tables would typically show dose-response curves and parameters like IC50 values for sodium channel block.
Preclinical In Vivo Pharmacological Evaluation in Animal Models
Preclinical in vivo studies utilizing animal models are a critical component of drug development, providing data on real-world efficacy and safety that may not be fully replicated by in vitro or in silico methods frontiersin.org. These studies help researchers select promising drug candidates for clinical trials, aiming to minimize risks to human participants and improve success rates in later-stage testing frontiersin.org. While animal models have limitations in predicting human efficacy with complete accuracy, they remain valuable for assessing potential safety issues that may translate across mammalian species frontiersin.orgnih.gov.
This compound Activity Assessment in Relevant Preclinical Efficacy Models
Preclinical efficacy studies for local anesthetics like this compound typically involve evaluating their ability to produce a reversible loss of sensation in specific areas ontosight.ai. Animal models are used to assess the drug's performance in mimicking the intended clinical application, such as infiltration anesthesia, epidural anesthesia, or regional nerve blocks ontosight.ai. The relevance of the animal model is crucial and may involve comparing target expression, distribution, and primary structure between the animal species and humans europa.eu.
While specific detailed data tables from this compound's preclinical efficacy studies in animal models were not extensively available in the search results, the general approach involves evaluating the duration and intensity of the anesthetic effect in response to administration in appropriate models ontosight.ainih.gov. These models are designed to assess pain relief or sensory blockade, which are the primary indicators of efficacy for a local anesthetic nih.gov.
Pharmacodynamic Endpoints in Preclinical Studies
Pharmacodynamic (PD) studies are essential for understanding how a drug affects the body and are crucial for demonstrating safety and efficacy allucent.com. In preclinical settings, PD studies for this compound would focus on characterizing its interaction with its intended target, the sodium channels, and evaluating the functional consequences of this interaction ontosight.aiontosight.aieuropa.eu.
Key pharmacodynamic endpoints in preclinical studies of this compound would include measures related to nerve impulse blockade and the resulting anesthetic effect. These could involve:
Duration of sensory blockade: How long the loss of sensation persists in the tested area.
Intensity of sensory blockade: The degree to which sensation is reduced or eliminated.
Onset of action: How quickly the anesthetic effect begins after administration.
Recovery time: How long it takes for normal sensation to return.
These endpoints are typically assessed using behavioral or electrophysiological methods in animal models. PD studies also help to evaluate the selectivity and specificity of this compound's action on sodium channels europa.eu. Understanding the relationship between drug concentration and the observed pharmacodynamic effect (PK/PD relationship) is vital for optimizing dose selection and informing clinical study designs allucent.comfrontiersin.org.
Translational Relevance of Preclinical Findings for Mode of Action
Translational relevance in preclinical studies refers to the degree to which findings in animal models can predict the effects in humans frontiersin.orgeuropa.eu. For this compound, understanding its mode of action at a molecular level is key to bridging the gap between preclinical observations and clinical outcomes europa.eufrontiersin.org.
This compound's primary mode of action involves blocking voltage-gated sodium channels in nerve membranes, which are responsible for the initiation and propagation of action potentials ontosight.aiontosight.ai. By binding to these channels, this compound prevents the influx of sodium ions, thereby stabilizing the nerve membrane and inhibiting nerve impulse transmission ontosight.aiontosight.ai.
Preclinical studies investigating the interaction of this compound with sodium channels, including binding affinity and kinetics, contribute to understanding its molecular mechanism europa.eu. While species differences in target expression and protein binding can influence the translation of preclinical findings europa.eufrontiersin.orggoogleapis.com, data from well-designed animal studies evaluating the functional consequences of sodium channel blockade provide valuable insights into how this compound is likely to behave in humans europa.eu. The observed efficacy in preclinical pain or sensory blockade models is directly linked to this molecular mechanism nih.gov.
The translational relevance is enhanced when preclinical PD endpoints show a clear correlation with the known mechanism of sodium channel blockade europa.euallucent.com. Studies that evaluate the duration and intensity of the anesthetic effect in relation to this compound concentrations at the site of action help to build a translational bridge allucent.comfrontiersin.org. Despite the inherent limitations of animal models in fully replicating human physiology and disease, preclinical data on this compound's interaction with sodium channels and its functional effects in relevant models provide a foundational understanding of its mode of action and support its potential clinical application as a local anesthetic ontosight.aiontosight.aifrontiersin.org.
Structure Activity Relationship Sar and Computational Studies of Rodocaine
Comprehensive Structure-Activity Relationship (SAR) Analysis of Rodocaine and its Derivatives
Structure-Activity Relationship (SAR) analysis of a compound like this compound involves systematically modifying its chemical structure and evaluating the effect of these changes on its biological activity. This process helps to identify the key structural features, or pharmacophores, essential for activity and to understand how variations in different parts of the molecule influence potency and other pharmacological properties.
Identification of Key Pharmacophoric Features
Pharmacophoric features are the ensemble of steric and electronic features necessary for optimal interactions with a specific biological target, leading to a biological response mdpi.combabrone.edu.in. For local anesthetics like this compound, which target sodium channels, key pharmacophoric features typically include a lipophilic aromatic ring, an intermediate chain, and a hydrophilic amine group ontosight.ai. The 2-chloro-6-methylphenyl group in this compound serves as the lipophilic aromatic region. The propanamide linker acts as the intermediate chain, and the octahydrocyclopenta[b]pyridin-1-yl group contains the ionizable nitrogen atom, representing the hydrophilic amine function. The specific arrangement and electronic properties of these features are critical for effective binding to the sodium channel and subsequent blocking activity. While detailed studies specifically identifying the pharmacophoric features of this compound were not found in the search results, the general principles for local anesthetics would apply ontosight.ai.
Design and Synthesis of Structurally Modified this compound Analogues for SAR Probing
To probe the SAR of this compound, researchers would typically design and synthesize analogues with specific modifications to each of the key regions: the aromatic ring, the intermediate chain, and the amine-containing cyclic system. These modifications can include varying substituents on the aromatic ring, altering the length or composition of the linker, or modifying the cyclic amine group. The synthesis of (±)-Rodocaine and its enantiomers has been reported, suggesting that stereochemistry might also play a role in its activity researchgate.netacs.org.
Positional and Substituent Effects on Biological Activity
Systematic variations in the substituents on the aromatic ring, their positions, and modifications to the other parts of the molecule would be studied to understand their impact on biological activity. For example, changing the nature or position of the chlorine and methyl groups on the phenyl ring could affect lipophilicity, electronic distribution, and steric bulk, all of which can influence interaction with the target acs.org. Similarly, altering the linker length or introducing different functional groups in the linker can impact the molecule's flexibility and its ability to orient the lipophilic and hydrophilic regions correctly for binding. Modifications to the octahydrocyclopenta[b]pyridine system, including changes in stereochemistry, could affect binding affinity and potentially introduce selectivity for different subtypes of sodium channels. Although specific data tables detailing the activity of this compound analogues were not available in the search results, such studies are fundamental to SAR analysis mdpi.comnih.govresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop mathematical models that correlate a compound's biological activity with its physicochemical and structural properties, known as molecular descriptors csit.amresearchgate.netmdpi.com. These models can then be used to predict the activity of new, untested compounds.
Development of Predictive Models based on Physicochemical Descriptors
Developing a QSAR model for this compound would involve calculating a range of molecular descriptors for this compound and a series of its analogues with known biological activity csit.amresearchgate.net. These descriptors can represent various aspects of molecular structure, including electronic, steric, hydrophobic, and topological properties frontiersin.orgmdpi.com. Statistical methods, such as multiple linear regression or more advanced machine learning techniques, are then used to build a model that best describes the relationship between the descriptors and the observed biological activity csit.amresearchgate.netmdpi.comnih.gov. The goal is to identify the descriptors that are most influential in determining the activity. While a specific QSAR model for this compound was not detailed in the search results, the general process involves data preparation, model building, and validation csit.am.
Statistical Validation and Robustness of QSAR Models
A crucial step in QSAR modeling is the validation of the developed model to ensure its reliability and predictive power researchgate.netmdpi.comkubinyi.deuniroma1.it. Validation techniques include internal validation methods, such as cross-validation (e.g., leave-one-out), and external validation using a separate set of compounds not included in the model training csit.amresearchgate.netmdpi.comuniroma1.it. Statistical parameters like the correlation coefficient (R²), the cross-validated R² (Q²), and the external predictive R² are used to assess the goodness of fit, robustness, and predictive ability of the model csit.ammdpi.comkubinyi.de. A robust QSAR model should demonstrate good statistical significance and the ability to accurately predict the activity of external compounds researchgate.netmdpi.comuniroma1.it. The robustness can also be assessed by techniques like Y-randomization csit.amkubinyi.de. While the search results discuss QSAR model validation in general, specific validation data for a this compound QSAR model was not available.
Advanced Computational Chemistry in this compound Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are computational methods used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when bound to a macromolecular target (e.g., a protein receptor). This technique aims to estimate the binding affinity between the molecule and its target. Molecular docking is a key tool in structure-based drug design, allowing researchers to gain insights into the potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-target complex researchgate.net. By predicting how a molecule fits into a binding site, docking simulations can help explain observed biological activity and guide the design of new compounds with improved affinity.
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating their movements over time. Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the target protein, offering insights into the conformational changes that occur upon binding and the stability of the resulting complex mdpi.com. MD simulations can reveal details about the binding and unbinding pathways, the dynamics of protein-ligand interactions, and the influence of the solvent environment mdpi.com. This dynamic perspective is crucial for understanding the full picture of ligand-target interaction beyond a single docked pose. MD simulations have become increasingly useful in the modern drug development process mdpi.com.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure, properties, and reactivity of molecules. DFT can provide detailed information about parameters such as molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, and reaction transition states mdpi.comresearchgate.net. These insights into the electronic nature of a molecule like this compound can help explain its chemical behavior and potential interactions. DFT calculations can be correlated with experimental data, such as spectroscopic results or electrochemical behavior, to validate computational models and gain a deeper understanding of molecular properties mdpi.com.
In Silico Screening for Novel this compound-like Scaffolds
In silico screening involves using computational methods to search large databases of chemical compounds for potential drug candidates with desired properties. For this compound research, in silico screening could be employed to identify novel chemical scaffolds or derivatives that share structural features or predicted biological activity profiles with this compound nih.govmdpi.com. Techniques like virtual screening, pharmacophore modeling, and scaffold hopping can be used to identify compounds with similar predicted binding modes or physicochemical properties nih.govnih.govbiorxiv.org. This approach can significantly accelerate the discovery of new lead compounds by prioritizing molecules for experimental testing nih.gov.
Application of Artificial Intelligence and Machine Learning in this compound SAR
Artificial intelligence (AI) and machine learning (ML) techniques are increasingly being applied in drug discovery to analyze complex biological and chemical data, including SAR information. While specific applications to this compound's SAR are not detailed in the search results, the general utility of these methods in understanding and optimizing compound properties is evident in the field arxiv.orggithub.comarxiv.orgmdpi.com.
Data-Driven Insights from Large Chemical Datasets
Data-driven insights from large chemical datasets play an increasingly important role in understanding the properties and potential activities of compounds like this compound. Large datasets, such as those available in public repositories like PubChem and ChEMBL, contain a vast amount of information on chemical structures, experimental properties, and biological activities of numerous compounds, including many local anesthetics and sodium channel blockers. nih.govuni.lunih.govncats.iojst.go.jp
Computational techniques, particularly cheminformatics and quantitative structure-activity relationship (QSAR) modeling, leverage these large datasets to build predictive models. QSAR models aim to establish mathematical relationships between the structural descriptors of compounds and their biological activities. By analyzing large datasets of compounds with known sodium channel blocking activity, QSAR models could be developed to predict the activity of this compound and its potential analogs based solely on their chemical structures. justia.comgoogleapis.comnih.gov
Furthermore, large datasets can be used for virtual screening, where computational methods are employed to search for compounds with structural similarity to this compound or predicted to have similar biological activity based on learned patterns from the data. This can help identify potential new local anesthetic candidates or understand off-target interactions.
While comprehensive data tables specifically detailing this compound's activity across a vast array of sodium channel subtypes or extensive experimental data from large-scale screenings were not prominently featured in the search results, computational properties computed from its structure are available in databases like PubChem. These computed properties, derived from algorithms applied to large datasets of chemical structures, provide initial data-driven insights into this compound's physicochemical characteristics, which are relevant to its biological activity and pharmacokinetic behavior.
Here is a table presenting some computed properties of this compound from PubChem:
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅ClN₂O | PubChem nih.govncats.io |
| Molecular Weight | 320.86 g/mol | PubChem nih.govncats.io |
| Monoisotopic Mass | 320.16553 Da | PubChem uni.lu |
| XLogP3 (Predicted) | 3.7 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 5 | PubChem nih.gov |
| Exact Mass | 320.1655411 Da | PubChem nih.gov |
Computational studies involving molecular modeling and simulations, often informed by data from large structural and biological databases, can provide further insights into this compound's interaction with the sodium channel binding site. acs.orgacs.orgmdpi.com These studies can help elucidate the key structural features of this compound responsible for its binding affinity and mechanism of action, contributing to a deeper understanding of its SAR.
Advanced Analytical Methodologies for Rodocaine Characterization and Quantification
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental for separating components within a mixture, allowing for the isolation, identification, and quantification of individual compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture. It is particularly useful for analyzing non-volatile or thermally labile compounds. The principle involves passing a liquid mobile phase containing the sample through a stationary phase packed in a column. Different components in the sample interact differently with the stationary phase, leading to their separation based on their chemical properties. A detector then measures the separated components as they elute from the column. HPLC is commonly employed for assessing the purity of a compound and determining its concentration in a sample researchgate.net. While HPLC is a standard method in pharmaceutical analysis and is mentioned in the context of compounds including Rodocaine google.com, specific detailed data regarding the application of HPLC for the purity and quantification of this compound was not found in the provided search results.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. The sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase in a heated column. Separation occurs based on the differential partitioning of the components between the mobile and stationary phases. Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of Mass Spectrometry (MS). The mass spectrometer detects the separated components based on their mass-to-charge ratio, providing structural information that aids in identification asdlib.orgscientificliterature.orgresearchgate.net. GC-MS is a powerful tool for analyzing volatile impurities or degradation products. While GC-MS is a standard analytical technique asdlib.orgscientificliterature.orgresearchgate.net, specific applications or detailed findings related to the analysis of this compound or its volatile components using GC or GC-MS were not detailed in the provided search results.
Microextraction Techniques for Sample Preparation and Enrichment
Microextraction techniques are sample preparation methods that aim to isolate and concentrate analytes from a sample matrix before analysis by techniques like GC or HPLC. These techniques use minimal amounts of solvent and sample, offering advantages in terms of reduced sample size and environmental impact researchgate.netnih.gov. Examples include Solid Phase Microextraction (SPME) and liquid-phase microextraction techniques such as Hollow Fiber Liquid-Liquid-Liquid Microextraction (HF-LLLME). These methods enhance the sensitivity of the analytical measurement by enriching the target analyte. While microextraction techniques are valuable for preparing samples for chromatographic analysis researchgate.netnih.gov, specific research findings detailing the application of microextraction, including HF-LLLME, for the analysis of this compound were not found in the provided search results.
Spectroscopic Characterization Methods
Spectroscopic methods provide information about the structure and electronic properties of a compound based on its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules. It provides detailed information about the connectivity and environment of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C) labome.comnih.gov. NMR spectroscopy is essential for confirming the synthesized structure of a compound and identifying any structural isomers or impurities. While NMR is routinely used in chemical synthesis and characterization labome.comnih.gov and is mentioned in the context of this compound synthesis acs.org, specific detailed NMR spectral data or structural elucidation studies focused solely on this compound were not present in the provided search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum mt.comsci-hub.se. This technique is useful for the quantitative analysis of compounds that absorb UV-Vis light, following the Beer-Lambert Law, which relates absorbance to concentration. UV-Vis spectroscopy can also provide information about the electronic transitions within a molecule mt.comsci-hub.selcms.cz. It is often used for determining the concentration of a substance in solution and can sometimes be used to assess the purity of a sample if impurities have distinct UV-Vis spectra. While UV-Vis spectroscopy is a common analytical method mt.comsci-hub.semdpi.com, specific detailed UV-Vis spectral data or quantitative analysis methods developed for this compound were not found in the provided search results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on the vibrations of its chemical bonds when exposed to infrared radiation. For this compound, IR spectroscopy can provide characteristic absorption bands corresponding to its key functional groups, such as amide C=O stretch, N-H bend, C-N stretch, and aromatic C-H stretches acs.org.
Studies on similar amide-based local anesthetics like pyrrocaine (B1211172) and ropivacaine (B1680718) demonstrate the utility of IR spectroscopy in their characterization researchgate.net. For instance, the amide carbonyl group typically exhibits a strong absorption band in the region of 1630-1690 cm⁻¹ . The N-H bending vibration of the amide group can be observed around 1550 cm⁻¹ . Aromatic rings show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The presence of the chlorine atom and the aliphatic rings (octahydro-1H-pyrindine) would also contribute to specific absorption patterns in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).
By comparing the IR spectrum of a this compound sample to a reference spectrum of pure this compound or by analyzing the characteristic absorption frequencies, the presence and integrity of its functional groups can be confirmed. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FT-IR) spectroscopy is a common and effective method for obtaining IR spectra of solid or liquid samples with minimal sample preparation acs.orgresearchgate.netgoogleapis.com.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural fragments of a compound. For this compound (C₁₈H₂₅ClN₂O, molecular weight ~320.86), MS is essential for confirming its molecular weight and gaining insights into its structure through fragmentation analysis acs.orguni.lukegg.jpgoogleapis.comresearchgate.net.
In electrospray ionization mass spectrometry (ESI-MS), this compound can typically form a protonated molecule ([M+H]⁺) with an m/z value close to its molecular weight plus the mass of a proton (approximately 321.17) uni.lu. Other adducts, such as with sodium ([M+Na]⁺), can also be observed uni.lu. The isotopic pattern of the molecular ion region is also characteristic, particularly due to the presence of the chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. This results in a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak.
Tandem mass spectrometry (MS/MS) can be employed to fragment the this compound molecular ion and detect the resulting fragment ions. The fragmentation pattern is dependent on the structure of this compound and can provide valuable information for structural confirmation and identification. For instance, cleavage of amide bonds or fragmentation of the cyclic amine system would yield characteristic fragment ions. Predicted collision cross-section values for various this compound adducts can also aid in identification and analysis, particularly in hyphenated techniques like ion mobility-mass spectrometry uni.lu.
Table 1 shows predicted m/z values and collision cross-sections for common this compound adducts.
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 321.17281 | 179.1 |
| [M+Na]⁺ | 343.15475 | 183.9 |
| [M-H]⁻ | 319.15825 | 183.8 |
| [M+NH₄]⁺ | 338.19935 | 195.3 |
| [M+K]⁺ | 359.12869 | 177.7 |
| [M+H-H₂O]⁺ | 303.16279 | 171.3 |
| [M+HCOO]⁻ | 365.16373 | 191.3 |
| [M+CH₃COO]⁻ | 379.17938 | 208.9 |
| [M+Na-2H]⁻ | 341.14020 | 177.8 |
| [M]⁺ | 320.16498 | 176.5 |
| [M]⁻ | 320.16608 | 176.5 |
(Data based on predicted values for this compound (CID 71441) from PubChemLite uni.lu)
Hyphenated techniques coupling chromatography (e.g., HPLC) with MS are widely used for the separation and detection of this compound in complex samples, allowing for both identification and quantification .
Advanced Electroanalytical Techniques for this compound Detection
Electroanalytical techniques, which measure the electrical properties of a solution containing the analyte, offer sensitive and cost-effective methods for the detection and quantification of electroactive compounds like this compound nih.govfiveable.meamrita.edu. These techniques are based on the study of electron transfer reactions at an electrode surface.
This compound, possessing amine and amide functional groups and an aromatic ring, may exhibit electrochemical activity under specific conditions. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed to study the redox behavior of this compound nih.govfiveable.meamrita.edubenthamopenarchives.com. These methods involve applying a varying potential to a working electrode and measuring the resulting current. The potential at which oxidation or reduction peaks occur provides qualitative information about the analyte, while the peak current is proportional to its concentration.
CV can be used to investigate the reversibility of the electron transfer process and identify any intermediate species formed during the electrochemical reaction nih.govfiveable.me. DPV and SWV are more sensitive techniques that can be used for the quantitative determination of this compound, particularly at low concentrations, by minimizing background currents fiveable.mebenthamopenarchives.com.
Electroanalytical methods have been successfully applied for the analysis of various pharmaceutical compounds, including other local anesthetics benthamopenarchives.comnih.gov. They offer advantages such as high sensitivity, relatively low cost, and the possibility of miniaturization for portable sensors. The development of modified electrodes can further enhance the selectivity and sensitivity for this compound detection in complex matrices like biological fluids or pharmaceutical formulations benthamopenarchives.com.
Chemometric Approaches for Data Analysis and Method Validation
Chemometrics involves the application of mathematical and statistical methods to chemical data to extract meaningful information, optimize analytical processes, and validate methods jst.go.jpmdpi.com. In the context of this compound analysis, chemometric approaches can be applied at various stages, from experimental design to data interpretation and method validation.
For method development using techniques like IR, MS, or electrochemistry, chemometric design of experiments (DoE) can be used to optimize parameters such as solvent composition, pH, temperature, and instrumental settings efficiently jst.go.jp. This helps in understanding the interactions between different variables and finding the optimal conditions for this compound analysis.
In data analysis, multivariate statistical methods such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) can be used to analyze complex spectroscopic or electrochemical data obtained from this compound samples, especially in the presence of impurities or matrix effects jst.go.jp. These techniques can help in identifying patterns, classifying samples, and building calibration models for quantification.
Chemometrics is also crucial for the validation of analytical methods developed for this compound. Parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, and robustness can be evaluated statistically researchgate.net. For instance, regression analysis is used to assess linearity, while analysis of variance (ANOVA) can be applied to evaluate precision. Chemometric tools provide a rigorous framework for ensuring the reliability and suitability of the analytical method for its intended purpose.
Furthermore, chemometric approaches can be used for quality control and authentication of this compound samples by comparing their analytical profiles to those of authentic standards mdpi.com.
Emerging Research Directions and Future Prospects for Rodocaine
Novel Synthetic Strategies and Process Intensification
Research into Rodocaine has involved the development of various synthetic routes. One reported synthesis begins with the preparation of an octahydropyrindene, involving steps such as conjugate addition of the enolate from cyclopentanone (B42830) to acrylonitrile, protection of the carbonyl group, reduction of the nitrile, deketalization, spontaneous cyclization to an imine, and dissolving metal reduction to afford the trans-fused bicyclo compound archive.org. Another method for the enantioselective synthesis of this compound has been developed, utilizing enantioselective hydroazidation and incorporating the Corey-Seebach reaction as a key step mdpi.com. This approach involved converting a precursor compound into a cyclopentene (B43876) through a sequence including Malaprade glycol, thioacetalization, and the Corey-Seebach reaction, followed by enantioselective hydroazidation, desulfurization, and Boc protection mdpi.com. A Zr-catalyzed synthesis has also been reported for the preparation of (±)-Rodocaine acs.org. Further exploration of novel synthetic strategies and potential process intensification methods for this compound continues to be an area of interest to improve efficiency, yield, and stereocontrol.
Reported Synthetic Approaches for this compound:
| Approach | Key Steps Mentioned | Reference |
| Octahydropyrindene-based | Conjugate addition, carbonyl protection, nitrile reduction, deketalization, cyclization, dissolving metal reduction. | archive.org |
| Enantioselective using Corey-Seebach reaction | Malaprade glycol, thioacetalization, Corey-Seebach reaction, enantioselective hydroazidation, desulfurization, Boc protection. | mdpi.com |
| Zr-catalyzed | Direct reactions of N-acyl α-aminoaldehydes with 1,3-dicarbonyls (specifically for (±)-Rodocaine). | acs.org |
| General Synthesis | Mentioned in the context of organic synthesis literature, with a specific paper citing synthesis in Tetrahedron in 2011. | acs.orgacs.org |
Development of Advanced Preclinical Models for Mechanistic Studies
The development and application of advanced preclinical models are crucial for understanding the mechanistic basis of this compound's activity. While general rodent preclinical models exist for studying conditions like immune-mediated arthritis nih.gov, and the importance of translating in vitro findings to in vivo models in drug discovery is recognized sygnaturediscovery.com, specific details on advanced preclinical models developed or used explicitly for in-depth mechanistic studies of this compound were not extensively detailed in the search results. Future research in this area would likely involve utilizing or developing models that can elucidate the precise molecular targets and pathways through which this compound exerts its effects, potentially employing more complex in vitro systems that better mimic human physiology or sophisticated in vivo models allowing for detailed pharmacokinetic and pharmacodynamic analyses sygnaturediscovery.com.
Targeted Lead Optimization through Integrated Computational and Experimental Approaches
Lead optimization is a critical phase in drug development aimed at improving the properties of a lead compound pion-inc.combioagilytix.com. This process often involves an iterative cycle of chemical synthesis, biological testing, and computational modeling to enhance efficacy, selectivity, and pharmacokinetic characteristics while minimizing toxicity sygnaturediscovery.compion-inc.combioagilytix.com. Integrated computational and experimental approaches play a significant role in this phase, allowing for the prediction of molecular interactions, the design of modified structures, and the assessment of potential property changes nih.govucl.ac.uk. While the search results highlight the general application of these integrated approaches in lead optimization nih.govucl.ac.uk, specific published research on targeted lead optimization efforts focused explicitly on this compound using these methods was not prominently featured. Future directions would likely involve applying these powerful tools to the this compound scaffold to identify modifications that could lead to improved potency, duration of action, or reduced potential side effects.
Exploration of this compound's Chemical Reactivity and Derivatization for New Applications
Understanding the chemical reactivity of this compound is fundamental for exploring its potential derivatization and the development of new applications. Chemical derivatization techniques are widely used in analytical chemistry to improve compound properties like volatility or detectability, or to introduce specific functional groups jfda-online.com. Derivatization can also be employed to modify the pharmacological profile of a compound or to create pro-drugs archive.org. While the search results discuss chemical reactivity and derivatization in a general context, including methods for analyzing functional groups or modifying compounds for various purposes jfda-online.comnih.govsioc-journal.cneuropa.eu, specific research detailing the exploration of this compound's unique chemical reactivity or its derivatization specifically aimed at discovering new applications was not extensively found. Future research could investigate the potential to modify the this compound structure through targeted chemical reactions to impart novel properties or to conjugate it with other molecules for targeted delivery or multi-modal activity.
Comparative Studies with Other Chemically Related Local Anesthetics
This compound is recognized as a local anesthetic mdpi.com. Comparative studies with other local anesthetics are essential to understand its relative efficacy, duration, and other pharmacological properties. The search results included comparative analyses of other local anesthetics such as ropivacaine (B1680718) and lidocaine, examining aspects like the duration of anesthesia and injection-associated pain nih.govjddonline.comjpccr.eu. These studies highlight the methodologies and parameters used in comparing different anesthetic agents. While these provide a framework, detailed, direct comparative studies specifically evaluating this compound against a panel of chemically related local anesthetics like lidocaine, bupivacaine, or ropivacaine in relevant preclinical or clinical settings were not a major focus of the provided search results. Future research would benefit from head-to-head comparisons to clearly define this compound's profile relative to established local anesthetics and identify potential niches for its application.
Q & A
Basic Research Questions
Q. What experimental methodologies are most effective for elucidating Rodocaine’s molecular interactions in neural pathways?
- Methodological Answer : Utilize surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities between this compound and sodium ion channels. Complement with molecular docking simulations to predict binding sites and conformational changes . For functional validation, employ patch-clamp electrophysiology to assess ion flux inhibition in neuronal cell lines under controlled depolarization conditions .
Q. How can researchers design robust in vitro assays to evaluate this compound’s efficacy and selectivity?
- Methodological Answer : Develop cell-based assays using dorsal root ganglion (DRG) neurons to measure inhibition of action potentials. Incorporate calcium imaging to quantify intracellular Ca²⁺ fluctuations as a proxy for sodium channel blockade. Include positive controls (e.g., lidocaine) and negative controls (vehicle-only treatments) to normalize results. Validate selectivity via off-target profiling against potassium and calcium channels .
Q. What key parameters should be prioritized in preclinical study designs for this compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer : Adopt a crossover design in rodent models to minimize inter-subject variability. Measure plasma half-life, tissue distribution (via LC-MS/MS), and blood-brain barrier permeability. For toxicity, conduct histopathological analysis of hepatic and renal tissues after chronic dosing. Ensure sample sizes are statistically powered (e.g., n ≥ 8 per group) and include sham-operated controls to isolate drug-specific effects .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported efficacy across different neuropathic pain models?
- Methodological Answer : Perform meta-analyses of existing data to identify confounding variables (e.g., dosage ranges, pain induction methods). Replicate conflicting studies under standardized conditions, ensuring identical rodent strains (e.g., Sprague-Dawley vs. Wistar rats) and pain assessment tools (e.g., von Frey filaments vs. Hargreaves test). Use Bayesian statistics to quantify the probability of efficacy under varying experimental parameters .
Q. What strategies optimize this compound’s therapeutic window in translational studies involving comorbid conditions (e.g., hypertension)?
- Methodological Answer : Integrate telemetry monitoring in hypertensive animal models to track cardiovascular responses during this compound administration. Adjust dosing regimens based on real-time hemodynamic data (e.g., mean arterial pressure, heart rate). Use physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions with antihypertensives. Validate findings in ex vivo Langendorff heart preparations .
Q. How can interdisciplinary approaches resolve gaps in understanding this compound’s metabolite-mediated neurotoxicity?
- Methodological Answer : Combine metabolomics (LC-HRMS) to identify reactive metabolites in cerebrospinal fluid with transcriptomic profiling (RNA-seq) of astrocytes and microglia. Correlate findings with behavioral outcomes in zebrafish larvae exposed to this compound. Employ computational toxicology tools (e.g., Derek Nexus) to predict metabolite reactivity and prioritize in vitro testing .
Methodological Considerations for Data Integrity
- Reproducibility : Document experimental protocols in adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw datasets for SPR, electrophysiology, and histopathology .
- Ethical Compliance : For human cell lines or tissue samples, obtain IRB approval and disclose sourcing in methods sections (e.g., commercial vendors, donor consent) .
- Conflict Resolution : Establish blinded data review panels to adjudicate discrepancies in efficacy or toxicity outcomes, leveraging tools like Cohen’s kappa for inter-rater reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
